6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring both bromine and chlorine substituents on a benzo-oxazine ring
Applications De Recherche Scientifique
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.
Cyclization: The aniline derivatives undergo cyclization reactions to form the oxazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes using bromine and chlorine gas under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Bromochlorobenzene: Similar in having both bromine and chlorine substituents but lacks the oxazine ring.
Chlorobenzoxazine: Contains the oxazine ring but only has a chlorine substituent.
Uniqueness: 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the combination of both bromine and chlorine substituents on the oxazine ring, which can confer distinct chemical and biological properties compared to its analogs.
Activité Biologique
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly its antitumor activity and mechanisms of action.
- IUPAC Name : this compound
- Chemical Formula : C8H5BrClN O2
- Molecular Weight : 262.49 g/mol
- CAS Number : 121564-96-3
The compound features a unique oxazine ring structure that contributes to its biological activity. The presence of bromine and chlorine substituents is significant for enhancing the compound's reactivity and potential interactions with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. A study published in Molecules demonstrated that derivatives of this compound exhibited IC50 values ranging from 14.2 to 18.1 μM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Antitumor Activity of Derivatives
These findings indicate that modifications to the oxazine structure can significantly impact the compound's cytotoxicity and selectivity towards cancer cells.
The mechanism by which this compound exerts its antitumor effects involves the inhibition of CDK9, a key regulator of transcription and cell cycle progression. Inhibition of CDK9 leads to decreased phosphorylation of RNA polymerase II, ultimately resulting in reduced expression of oncogenes that drive tumor growth . This targeted approach highlights the compound's potential as a therapeutic agent in cancer treatment.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the oxazine ring can enhance biological activity. For instance, compounds with electron-donating groups at certain positions on the benzene ring exhibited superior antiproliferative activities compared to those with electron-withdrawing groups .
Table 2: Summary of SAR Findings
Substitution Position | Type | Activity Impact |
---|---|---|
R1 | Electron-donating | Increased activity |
R2 | Electron-withdrawing | Decreased activity |
In Silico Studies
In silico studies have been conducted to predict the pharmacokinetic properties and drug-likeness of this compound derivatives. Most compounds were found to comply with Lipinski's rule of five, suggesting favorable oral bioavailability and minimal drug-drug interactions . Additionally, molecular docking studies indicated strong binding affinities to CDK9, supporting experimental findings regarding their inhibitory effects .
Propriétés
IUPAC Name |
6-bromo-8-chloro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARMFWNFNHJNIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558472 |
Source
|
Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121564-96-3 |
Source
|
Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.